

Application Note: N,N-Dioctyl-Formamide (DOF) for Metal Ion Extraction

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Compound of Interest

Compound Name: *N,N-Dioctyl-Formamide*

CAS No.: 6280-57-5

Cat. No.: B1596055

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Executive Summary

N,N-Dioctyl-Formamide (DOF) is a lipophilic monoamide solvent (

) belonging to the class of CHON-compliant extractants. Unlike traditional organophosphorus solvents (e.g., TBP), DOF is completely incinerable, preventing the formation of radioactive solid waste (secondary phosphate waste) in nuclear applications. Its unique structure—a polar formamide head group coupled with two hydrophobic octyl chains—allows it to act as a powerful solvating agent for Actinides (U, Pu) and Platinum Group Metals (PGMs) from acidic media.

Chemical Profile & Mechanism[1][2][3]

Physicochemical Properties

DOF functions as a neutral solvating extractant. Its high lipophilicity (due to dioctyl chains) ensures negligible solubility in the aqueous phase, while the formamide carbonyl oxygen acts as a hard Lewis base donor.

Property	Value / Description	Significance
Formula		Completely incinerable (Green Chemistry).
Molecular Weight	~269.47 g/mol	High enough to prevent volatility losses.
Density	~0.85 g/mL	Facilitates phase separation from aqueous feeds.
Solubility	Miscible in aliphatic diluents (e.g., Dodecane, Kerosene).	Compatible with standard industrial diluents.
Donor Group	Carbonyl Oxygen ()	Hard donor, selective for high-charge density ions (,).

Mechanism of Extraction

DOF extracts metal ions primarily through a solvation mechanism from nitrate or chloride media. The carbonyl oxygen coordinates to the metal center, displacing water molecules from the inner coordination sphere.

General Reaction (Nitrate Media):

- Uranium(VI): Typically forms a disolvate:
.
- Plutonium(IV): Typically forms a disolvate or trisolvate depending on acidity.
- PGMs (Au/Pd): In chloride media, extraction often proceeds via an ion-pair mechanism at high acidity, where the protonated amide acts as an anion exchanger:

Application Workflows

Nuclear Fuel Reprocessing (Actinide Partitioning)

DOF serves as a promising alternative to Tri-n-butyl phosphate (TBP) in the PUREX process.

[1]

- Advantage: Steric hindrance in DOF is lower than in branched amides (e.g., DEHiBA), leading to higher distribution ratios () for Uranium.
- Selectivity: It effectively co-extracts U(VI) and Pu(IV) at high nitric acid concentrations (>3 M) and releases them at low acidity (<0.1 M).[2]

Precious Metal Recovery (Urban Mining)

DOF is effective for recovering Gold (Au) and Palladium (Pd) from e-waste leachates (Aqua Regia or HCl).

- Gold: High extraction efficiency from HCl media via ion-pair formation.
- Palladium: Extracted as neutral solvates at lower acidity or anionic species at high acidity.

Experimental Protocol: Solvent Extraction of Uranium(VI)

Objective: To extract Uranium(VI) from a simulated nitric acid feed using 1.0 M DOF in n-dodecane.

Reagents & Equipment

- Extractant: **N,N-Dioctyl-Formamide** (Synthesized via reaction of dioctylamine and formic acid/ethyl formate; purity >98%).
- Diluent: n-Dodecane or odorless kerosene.
- Aqueous Feed: 10 g/L U(VI) in 3.0 M

- Stripping Agent: 0.01 M
(acidified water).
- Equipment: Temperature-controlled shaker bath, separating funnels, ICP-OES for analysis.

Step-by-Step Procedure

Phase 1: Solvent Preparation (Pre-equilibration)

- Dissolve DOF in n-dodecane to achieve a concentration of 1.0 M (approx. 27% v/v).
- Pre-equilibration: Contact the organic phase with fresh 3.0 M
(without metal) at a 1:1 volume ratio for 5 minutes.
 - Reasoning: This saturates the organic phase with acid (adducts), preventing volume changes and acid depletion during the actual metal extraction.
- Separate phases and discard the aqueous acid.

Phase 2: Extraction (Loading)

- Mix 5 mL of Pre-equilibrated Solvent with 5 mL of Uranium Feed (A/O ratio = 1).
- Agitate vigorously at 25°C for 15 minutes.
 - Note: Amide kinetics are generally fast; equilibrium is usually reached within 5-10 minutes.
- Centrifuge (3000 rpm, 2 mins) to ensure complete phase separation.
- Separate the phases. Collect the Organic Phase (Loaded Solvent).
- Validation: Measure [U] in the aqueous raffinate using ICP-OES. Calculate Distribution Ratio ():

Phase 3: Scrubbing (Optional but Recommended)

- Contact the Loaded Solvent with 3.0 M

(A/O = 1:5) for 5 minutes.

- Reasoning: Removes co-extracted impurities (e.g., Zr, Fe) which have lower distribution ratios than U/Pu.

Phase 4: Stripping (Recovery)

- Contact the Scrubbed Solvent with 0.01 M

(A/O = 2:1) for 15 minutes.

- Mechanism:[\[3\]](#)[\[4\]](#)[\[5\]](#) Low acidity reverses the equilibrium, forcing the metal nitrate complex to dissociate and return to the aqueous phase.

- Separate phases. The aqueous phase contains the purified Uranium.

QC & Data Analysis

- Mass Balance:

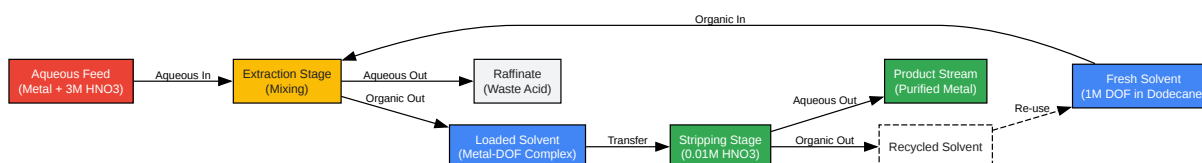
. Acceptable recovery range: 95-105%.

- Limit of Detection: Ensure ICP-OES calibration covers 0.1 ppm to 1000 ppm.

Visualization of Workflows

Extraction Cycle Diagram

The following diagram illustrates the counter-current logic applied to a batch simulation.

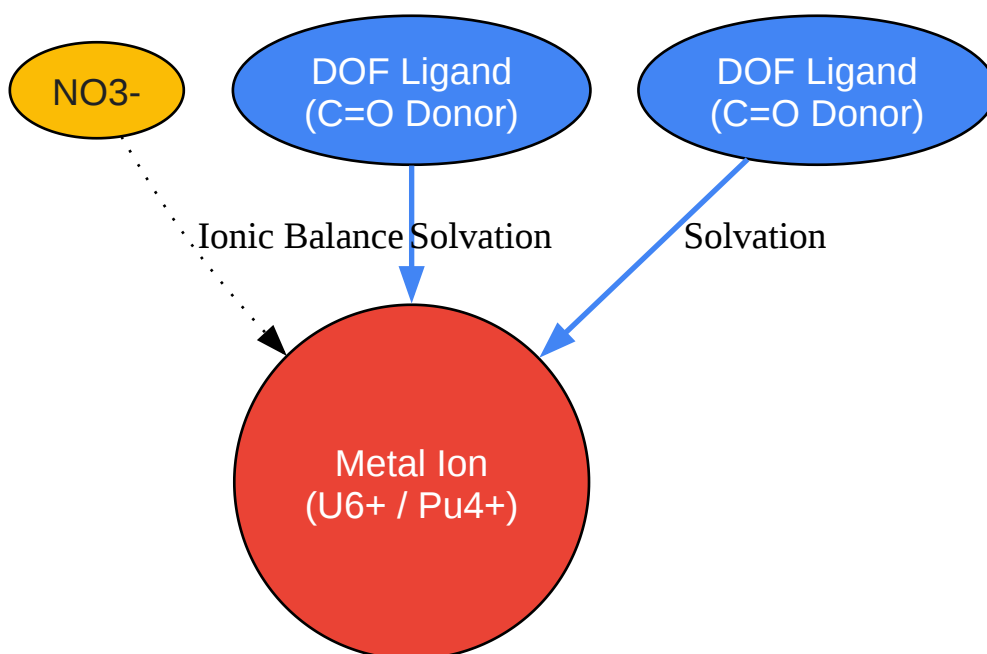


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Caption: Figure 1. Standard solvent extraction cycle using DOF, highlighting the flow of organic and aqueous phases.

Coordination Mechanism

The coordination of the metal ion by the formamide ligand.



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Caption: Figure 2. Coordination sphere of the extracted metal complex.[6] The carbonyl oxygen of DOF acts as the primary donor.

Safety and Handling

- **Toxicity:** While amides are generally less toxic than organophosphates, DOF should be handled as a potential irritant. Use nitrile gloves and work in a fume hood.
- **Flammability:** The flash point is determined by the diluent (e.g., dodecane > 70°C).
- **Degradation:** DOF is stable against hydrolysis but may degrade under intense radiolysis to form dioctylamine and formic acid. These products can be washed out with an alkaline scrub

(
).

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